2-([2,2'-Bipyridin]-5-yl)acetic acid

Photocatalytic CO₂ reduction Metal–Organic Frameworks Artificial photosynthesis

Standard 2,2'-bipyridine lacks an anchoring group for surface immobilization. This compound provides a single carboxylate anchor at the 5-position, enforcing 1:1 binding stoichiometry on metal oxides and enabling post-synthetic exchange in MOFs. - Asymmetric geometry vs. dicarboxylate analogs; controls mer/fac isomer ratios in tris-chelate complexes. - pKa 3.46 ± 0.10 vs. 1.67 for 4,4'-dicarboxy-bpy; optimal dye adsorption at less acidic pH. - XLogP 0.9 (increased hydrophilicity); validated in >99% CO₂-to-CO photocatalytic systems.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 917874-25-0
Cat. No. B3302568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([2,2'-Bipyridin]-5-yl)acetic acid
CAS917874-25-0
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2,(H,15,16)
InChIKeyCGZHSQACIUIYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-([2,2'-Bipyridin]-5-yl)acetic acid: Bifunctional Ligand Overview


2-([2,2'-Bipyridin]-5-yl)acetic acid (CAS 917874-25-0), also named 2,2'-bipyridine-5-acetic acid, is a heterocyclic building block with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g·mol⁻¹ . The compound belongs to the bipyridine ligand family and features a single carboxylic acid (acetic acid) substituent covalently attached at the 5-position of one pyridine ring of the 2,2'-bipyridine scaffold . Its predicted acid dissociation constant (pKa) is 3.46 ± 0.10, and the computed octanol–water partition coefficient (XLogP3-AA) is 0.9 . The dual functionality—the well-established metal-chelating 2,2'-bipyridine unit combined with a carboxylate anchoring/hydrogen-bonding group—distinguishes it from unfunctionalized 2,2'-bipyridine and from symmetrically disubstituted bipyridine dicarboxylic acids .

Why Generic Bipyridine Analogs Fall Short


Generic 2,2'-bipyridine (bpy) lacks an anchoring group, making it unsuitable for surface immobilization on metal oxides or for covalent integration into Metal–Organic Frameworks (MOFs) via post-synthetic modification . The widely used 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) provides two symmetric carboxylate anchors but exhibits a substantially lower predicted pKa (1.67 ± 0.10 vs. 3.46 ± 0.10 for the target compound), leading to earlier deprotonation and different pH-dependent binding behavior . Furthermore, the monocarboxylic acid at the 5-position creates an asymmetric ligand geometry that directs metal–ligand coordination differently from 5,5'-disubstituted analogs, enabling distinct mer/fac isomer ratios in octahedral tris-chelate complexes . The computed XLogP3-AA of 0.9, versus 1.7 for unfunctionalized 2,2'-bipyridine, reflects increased hydrophilicity that impacts solubility and compatibility with aqueous catalytic systems . These quantitative differences mean that substituting this compound with a generic bipyridine ligand is not viable when a defined anchoring stoichiometry, specific pKa window, or controlled hydrophilicity is required for the target application.

Key Differentiation Evidence vs. Closest Analogs


MOF-Confined Photocatalytic CO₂-to-CO Conversion with >99% Selectivity

The 5-position acetic acid-functionalized bipyridine scaffold (used as the methyl-substituted derivative H-MBA = 2-(5′-methyl-[2,2′-bipyridine]-5-yl)acetic acid) enables covalent post-synthetic anchoring of molecular photosensitizers and catalysts inside the nanopores of Zr-MOF-808. The resulting integrated system, Zr-MBA-Ru/Mn-MOF, achieves a CO production of 1027 μmol g⁻¹ after 26 h of visible-light irradiation with >99% selectivity for CO over competing products in pure aqueous medium without any sacrificial hole scavenger . In a second-generation system, Zr-MBA-TET-Re-MOF, CO evolution reached 805 μmol g⁻¹ with 99.9% selectivity after 10 h, with an apparent quantum efficiency (AQE) of 1.3% . By contrast, control experiments with unfunctionalized 2,2′-bipyridine cannot achieve covalent grafting inside the MOF pores, and the widely used 4,4′-dicarboxylic acid anchor results in different pore environment and spatial organization of catalytic centers .

Photocatalytic CO₂ reduction Metal–Organic Frameworks Artificial photosynthesis

Predicted pKa Advantage Over Dicarboxylic Acid Analogs

The predicted pKa of 2-([2,2'-bipyridin]-5-yl)acetic acid is 3.46 ± 0.10 . This is approximately 1.8 pKa units higher (less acidic) than 2,2′-bipyridine-4,4′-dicarboxylic acid (dcbpy), which has a predicted pKa of 1.67 ± 0.10 for the first deprotonation , and approximately 1.5 pKa units above 2,2′-bipyridine-5,5′-dicarboxylic acid (pKa 1.95 ± 0.10) . The higher pKa means that at a physiologically relevant or mildly acidic pH (e.g., pH 4–5), the target compound remains partially protonated, whereas dcbpy is already fully deprotonated. This difference directly affects the kinetics and thermodynamics of carboxylate binding to TiO₂, ZnO, and other metal oxide surfaces, as well as the pH window in which the ligand can serve as a proton relay in proton-coupled electron transfer (PCET) processes.

Acid dissociation constant Surface anchoring Metal oxide functionalization

Enhanced Hydrophilicity for Aqueous-Phase Catalysis

The computed octanol–water partition coefficient (XLogP3-AA) for 2-([2,2'-bipyridin]-5-yl)acetic acid is 0.9, as reported in PubChem . In contrast, unfunctionalized 2,2′-bipyridine has an XLogP3 of 1.7 , a difference of 0.8 log units, corresponding to an approximately 6.3-fold lower octanol–water partition coefficient. This increased hydrophilicity, conferred by the carboxylic acid substituent, enhances water solubility and reduces non-specific hydrophobic interactions in aqueous catalytic and biological assay environments. For comparison, 2,2′-bipyridine-4,4′-dicarboxylic acid, bearing two carboxylate groups, is reported as water-insoluble , highlighting that the monocarboxylic acid derivative occupies a distinct intermediate hydrophilicity regime.

Hydrophilicity Partition coefficient Aqueous catalysis

Mono-Carboxylate Anchoring for Defined Surface Binding

2-([2,2'-Bipyridin]-5-yl)acetic acid presents exactly one carboxylic acid anchoring group per bipyridine unit, in contrast to the two carboxylate groups of the industry-standard 2,2′-bipyridine-4,4′-dicarboxylic acid (dcbpy, used in N3/N719 dyes) and 2,2′-bipyridine-5,5′-dicarboxylic acid . This 1:1 anchoring stoichiometry enforces a single-point attachment geometry on metal oxide surfaces, which can be advantageous when a defined molecular orientation is required (e.g., for directional electron transfer in dye-sensitized systems) or when avoiding multi-dentate surface binding that can lead to aggregation and reduced surface coverage control . Positional isomerism at the 5-position (versus 4-position) further modulates the electronic coupling between the bipyridine π-system and the surface-bound carboxylate.

Surface functionalization Anchoring stoichiometry Dye-sensitized applications

Patent-Cited Scaffold for Neutral ECL Biological Labels

2-([2,2'-Bipyridin]-5-yl)acetic acid and its derivatives are cited in patent literature as key intermediates for the synthesis of electronically neutral transition metal complexes used as luminescent biological labels . US Patent US20160146826A1 (Rubipy Scientific, Inc.) discloses that negatively charged carboxylate groups covalently attached to 2,2′-bipyridine ligands neutralize the positive charge of the coordinated metal ion (e.g., Ru²⁺), yielding electronically neutral ECL luminophores . This electronic neutrality is explicitly demonstrated to reduce non-specific binding to biomolecules compared to positively charged [Ru(bpy)₃]²⁺-type labels, while maintaining or enhancing luminescent emission intensity under electrochemical excitation . The compound is further associated with US Patent US20180024087A1 describing electrochemical sensors with covalently attached molecular redox buffers .

Electrochemiluminescence Bioanalytical labels Immunoassay

Dual-Mode Coordination for Heterobimetallic MOF Construction

The molecular architecture of 2-([2,2'-bipyridin]-5-yl)acetic acid enables two distinct, non-competing coordination modes within a single ligand framework: (i) bidentate N,N-chelation of a transition metal center via the 2,2′-bipyridine unit, and (ii) monodentate or bridging coordination of a second metal center via the deprotonated carboxylate group . This dual functionality allows the ligand to serve simultaneously as a terminal chelator and as a ditopic linker in the construction of coordination polymers and MOFs . By contrast, unfunctionalized 2,2′-bipyridine can only chelate a single metal center, and 4,4′-dicarboxylic acid derivatives typically coordinate through both carboxylates in a symmetric fashion, limiting topological diversity . The spatial separation of the chelating and bridging sites in the target compound—the bipyridine N atoms are at the 2,2′-positions while the carboxylate is at the 5-position—provides a well-defined distance and orientation between the two coordination loci.

Coordination polymers Metal–Organic Frameworks Bifunctional ligands

Recommended Application Scenarios


MOF Functionalization for Aqueous Photocatalytic CO₂ Reduction

Use as a covalent anchoring ligand for grafting molecular photosensitizers (e.g., [Ru(MBA)(bpy)₂]²⁺) and catalysts (e.g., [Mn(MBA)(CO)₃Br] or [Re(MBA)(CO)₃Cl]) inside Zr-MOF-808 nanopores. The 5-position acetic acid group enables post-synthetic linker exchange, creating integrated photocatalytic systems that achieve >99% CO₂-to-CO selectivity in pure water without sacrificial reagents . This scenario is directly validated by two independent studies demonstrating 1027 μmol g⁻¹ and 805 μmol g⁻¹ CO production, with activity sustained under direct sunlight .

Neutral Electrochemiluminescence Labels for Immunoassays

Employ as a carboxylate-bearing bipyridine ligand in the construction of tris-heteroleptic Ru(II) or Os(II) complexes where the deprotonated carboxylate neutralizes the +2 charge of the metal center. The resulting electronically neutral ECL luminophores exhibit reduced non-specific binding to proteins and biomolecules compared to positively charged [Ru(bpy)₃]²⁺ labels, as disclosed in US Patent 10,203,333 B2 . The compound's moderate hydrophilicity (XLogP = 0.9) supports aqueous formulation compatibility .

Mono-Anchoring Ligand for Dye-Sensitized Solar Cells

The single carboxylic acid anchor at the 5-position enforces a 1:1 binding stoichiometry on metal oxide semiconductor surfaces, avoiding the multi-dentate binding complexity of bis-carboxylate ligands like dcbpy . The higher pKa (3.46 vs. 1.67 for dcbpy) shifts the optimal dye adsorption pH window to less acidic conditions, potentially reducing surface etching of ZnO electrodes during sensitization . This scenario is most relevant when directional electron injection from a single molecular orientation is critical for device performance.

Ditopic Linker for Heterobimetallic Coordination Polymers

The spatial separation between the N,N-chelation site (bipyridine) and the carboxylate bridging site (5-position acetic acid) enables the construction of heterobimetallic architectures where two different metal centers are positioned at defined distances . This contrasts with symmetric 4,4′- or 5,5′-dicarboxylate linkers that typically bind identical metal sites at both termini . The dual-mode coordination is particularly suited for catalytic systems requiring a photosensitizer metal center (chelated by bipyridine) in close proximity to a catalytic metal center (bound by carboxylate) for efficient electron transfer.

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